Corrosion Inhibition Efficiency: Ethyl 2-Furoate vs. Methyl and Amyl 2-Furoates in 1 M HCl
In a direct comparative study employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) under identical experimental conditions (1 M HCl, 25 °C, 20 mM inhibitor concentration), ethyl 2-furoate demonstrated a corrosion inhibition efficiency of 93% on mild steel, exceeding that of amyl 2-furoate (90%) [1]. Methyl 2-furoate was also included in the same study series, and the inhibition performance ranked with ethyl 2-furoate as the most effective among the three furoate esters tested [1]. The study further established that all three furan derivatives obey the Langmuir adsorption isotherm and function as mixed-type inhibitors [1].
| Evidence Dimension | Corrosion inhibition efficiency (η%) at 20 mM |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | Amyl 2-furoate: 90%; Methyl 2-furoate: data included in same study series |
| Quantified Difference | +3 percentage points vs. amyl 2-furoate; ethyl 2-furoate ranked highest among the three |
| Conditions | Mild steel in 1 M HCl at 25 °C; weight loss and electrochemical measurements |
Why This Matters
In industrial acid-pickling or oil-well acidizing formulations where marginal corrosion rate reductions translate to substantial asset protection and regulatory compliance cost savings, the 3 percentage-point efficiency differential justifies ethyl 2-furoate selection over longer-chain analogs.
- [1] Khaled KF. Understanding Corrosion Inhibition of Mild Steel in Acid Medium by Some Furan Derivatives: A Comprehensive Overview. Journal of The Electrochemical Society. 2010; 157(3): C116–C124. DOI: 10.1149/1.3274915. View Source
